4-Bromobenzyl-(2,4-difluorophenyl)ether

Description

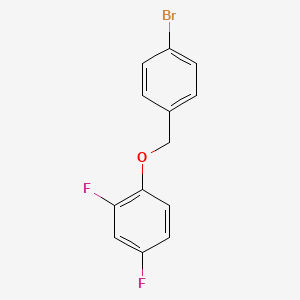

4-Bromobenzyl-(2,4-difluorophenyl)ether is an aromatic ether characterized by a brominated benzyl group linked to a 2,4-difluorophenyl moiety via an oxygen atom.

Properties

IUPAC Name |

1-[(4-bromophenyl)methoxy]-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCKCFRZEKGGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(2,4-difluorophenyl)ether typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(2,4-difluorophenyl)ether undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aromatic rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dimethylformamide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).

Major Products

Substitution: Substituted benzyl ethers.

Oxidation: Carbonyl compounds.

Reduction: Reduced aromatic compounds.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

The compound has been investigated for its potential as a fungicide. Research indicates that derivatives of phenylamine, including those similar to 4-bromobenzyl-(2,4-difluorophenyl)ether, exhibit significant antifungal activity against various phytopathogenic microorganisms. These compounds can protect crops from harmful fungi, thus enhancing agricultural productivity .

Case Study: Crop Protection

In a study focusing on crop protection, compounds derived from phenylamine were shown to effectively combat fungal pathogens. The 4-substituted phenylamine derivatives demonstrated higher activity levels against specific fungi compared to traditional fungicides. The results suggest that such compounds can be utilized in developing new formulations for crop protection against diseases caused by fungi and bacteria .

Medicinal Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds related to this compound. Studies have shown that these compounds exhibit inhibitory effects against various bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Case Study: Antifungal Efficacy

A detailed investigation into the structure-activity relationship (SAR) of similar compounds revealed that certain derivatives possess potent antifungal activity with low cytotoxicity. This suggests that this compound could be a valuable lead compound in the design of new antifungal drugs targeting resistant strains of fungi .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, often starting from readily available precursors. The process typically includes bromination and etherification reactions that yield the desired product with high purity. Understanding its chemical properties is crucial for optimizing its applications in both agriculture and medicine.

Table: Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Introduction of bromine into the benzene ring |

| 2 | Etherification | Formation of the ether linkage with difluorophenol |

| 3 | Purification | Techniques such as recrystallization or chromatography |

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(2,4-difluorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and difluorophenyl ether moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects in Brominated Aromatic Ethers

4-Bromodiphenyl Ether (BDE-3, CAS 101-55-3)

- Structure : Features a single bromine atom on the para position of one benzene ring and an unsubstituted phenyl group.

- Key Differences : Lacks the 2,4-difluorophenyl group, resulting in reduced electron-withdrawing effects and steric hindrance compared to the target compound.

- Properties : Molecular weight = 249.10 g/mol; logP (estimated) = 4.2, indicating moderate hydrophobicity .

4,4′-Dibromodiphenyl Ether (BDE-15, CAS 2050-47-7)

- Structure : Contains bromine atoms on both para positions of the benzene rings.

- Key Differences: Increased molecular weight (327.99 g/mol) and higher hydrophobicity (logP ~5.8) due to dual bromine substituents.

4-Bromobenzyl-(2,4-dimethylphenyl)ether

- Structure : Substitutes the 2,4-difluorophenyl group with a 2,4-dimethylphenyl group.

- Key Differences : Methyl groups introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine atoms in the target compound. This substitution alters reactivity in nucleophilic or electrophilic reactions .

Role of Fluorinated Substituents

Compounds bearing 2,4-difluorophenyl groups, such as tosufloxacin and trovafloxacin (fluoroquinolone antibiotics), demonstrate enhanced antibacterial activity compared to non-fluorinated analogs. The fluorine atoms improve membrane permeability and target binding via dipole interactions and reduced metabolic degradation . For 4-Bromobenzyl-(2,4-difluorophenyl)ether, the fluorine atoms likely enhance stability and interaction with biological targets, though specific studies are needed.

Key Spectral Data for Structural Analogues

Antimicrobial Activity

- Fluorinated analogs : Tosufloxacin and trovafloxacin exhibit superior activity against S. aureus persister cells due to the 2,4-difluorophenyl group, which enhances target binding (DNA gyrase inhibition) and cellular uptake .

- Brominated ethers : While BDE-3 lacks direct antimicrobial data, brominated diphenyl ethers are studied as environmental pollutants and flame retardants, with concerns over bioaccumulation and toxicity .

Biological Activity

4-Bromobenzyl-(2,4-difluorophenyl)ether is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrFO

- Molecular Weight : 303.12 g/mol

This compound features a bromobenzyl moiety attached to a difluorophenyl ether, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-bromobenzyl alcohol and 2,4-difluorophenol.

- Reaction Conditions : The reaction is usually carried out under acidic or basic conditions with the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or similar reagents.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values ranging from 0.06 mg/L to >4 mg/L against various pathogens, suggesting strong antimicrobial activity, particularly against fungi like Candida neoformans .

Antidepressant and Nicotine Interaction

Analogues of the compound have been evaluated for their effects on neurotransmitter uptake and receptor interactions:

- Dopamine (DA) and Norepinephrine (NE) Uptake Inhibition : Compounds related to this ether have shown efficacy in inhibiting DA and NE uptake, which is crucial for antidepressant activity .

- Nicotinic Acetylcholine Receptor (nAChR) Antagonism : Some derivatives have been identified as noncompetitive antagonists at α4β2-nAChRs with IC values comparable to established drugs .

The biological activity of this compound is hypothesized to involve:

- Enzyme Modulation : The compound may interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking.

- Neurotransmitter Interaction : By modulating the uptake of neurotransmitters like dopamine and norepinephrine, it may influence mood and cognitive functions.

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

- Antidepressant Efficacy : A study demonstrated that derivatives showed enhanced potency in animal models for depression compared to traditional antidepressants .

- Fungal Inhibition : Research indicated that certain analogues exhibited superior antifungal activity against Rhizoctonia solani, showcasing their potential in agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.